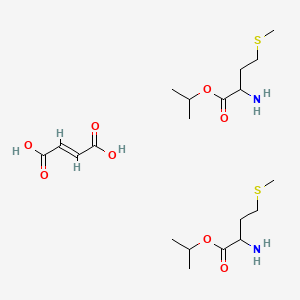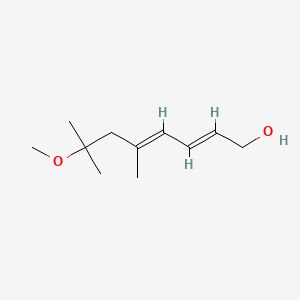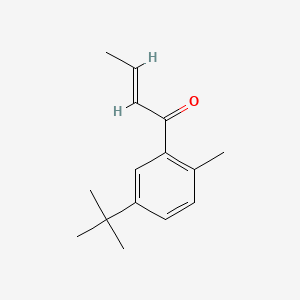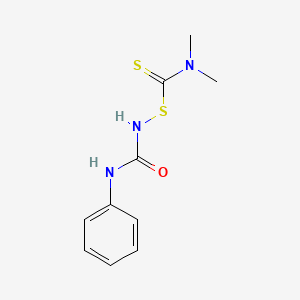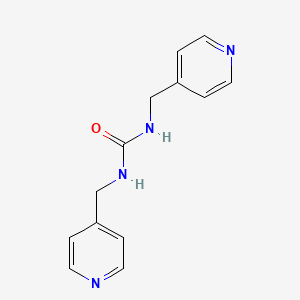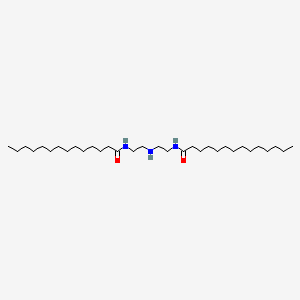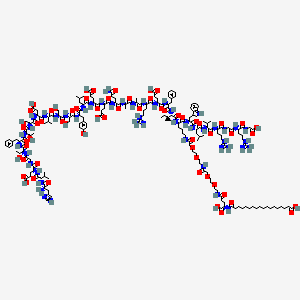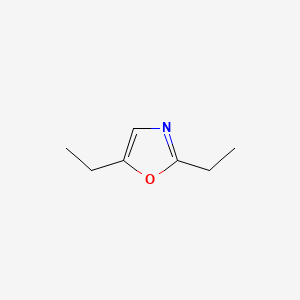
2,5-Diethyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethyloxazole is a heterocyclic organic compound with the molecular formula C7H11NO. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethylamine with ethyl oxalate, followed by cyclization to form the oxazole ring. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The oxazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .
Applications De Recherche Scientifique
2,5-Diethyloxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2,5-Diethyloxazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, certain derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
2,5-Diethyloxazole can be compared with other similar compounds, such as:
Oxazole: The parent compound with a simpler structure.
Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions.
Thiazole: A related compound with a sulfur atom instead of oxygen.
Oxadiazole: A compound with two nitrogen atoms in the ring
These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
40953-14-8 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
2,5-diethyl-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-3-6-5-8-7(4-2)9-6/h5H,3-4H2,1-2H3 |
Clé InChI |
IQWHXRKZJXFLTB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(O1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


